6-(Morpholin-4-yl)pyrimidine-4-carboxylic acid
Description
Properties
IUPAC Name |
6-morpholin-4-ylpyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c13-9(14)7-5-8(11-6-10-7)12-1-3-15-4-2-12/h5-6H,1-4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOMMYGNTCJCQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation and Functionalization
Pyrimidine Core Functionalization : The starting point is often a dichloropyrimidine derivative, such as 4,6-dichloropyrimidine, which allows selective substitution at positions 4 and 6 due to the differing reactivity of chlorine atoms on the aromatic ring.
Suzuki Coupling for Alkylation at Position 4 : For derivatives with alkyl or aryl groups at position 4, Suzuki cross-coupling reactions are employed. For example, methylboronic acid reacts with 4-chloropyrimidine derivatives catalyzed by PdCl2(dppf) to introduce a methyl group at position 4 with good yield (~70-90%).
Hydrolysis to Carboxylic Acid : Esters formed during intermediate steps are hydrolyzed under alkaline conditions to yield the corresponding pyrimidine-4-carboxylic acid derivatives with excellent yields (often >90%).
Formation of 6-(Morpholin-4-yl)pyrimidine-4-carboxylic Acid
After morpholine substitution, the carboxylic acid group at position 4 is introduced or retained depending on the route:
If starting from a 4-carboxylic acid pyrimidine intermediate, the morpholine substitution at position 6 is the final step.
If starting from a 4-ester, hydrolysis follows the morpholine substitution to yield the target acid.
The overall yield of the final compound is typically in the range of 40-90%, depending on purification and reaction conditions.
Representative Reaction Conditions and Yields
Analytical and Spectroscopic Data Supporting Preparation
NMR Spectroscopy : Characteristic proton signals for morpholine methylene groups appear at 3.19–3.69 ppm, confirming substitution. Pyrimidine ring protons typically resonate downfield (~8.9 ppm).
Mass Spectrometry : Molecular ion peaks correspond to the expected molecular weights, confirming the successful synthesis of the target compound.
Melting Points : Crystalline products often show sharp melting points, e.g., 155–240°C for related pyrimidine carboxamides, indicating purity.
Research Findings and Optimization Notes
The use of 1,1′-carbonyldiimidazole (CDI) as a coupling agent facilitates the formation of amides from carboxylic acids and amines, including morpholine, under mild conditions with good yields.
The choice of solvent (DMF, DMSO) and temperature control are critical for maximizing yields and minimizing side reactions.
Purification by recrystallization from ethanol or chromatographic methods ensures removal of impurities and byproducts, crucial for biological testing applications.
Comparative studies show that Buchwald–Hartwig amination provides higher selectivity and yields than classical nucleophilic aromatic substitution, especially for sterically hindered or electronically deactivated pyrimidine rings.
Chemical Reactions Analysis
Types of Reactions
6-(Morpholin-4-yl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-4-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized pyrimidines .
Scientific Research Applications
Chemical Properties and Structure
6-(Morpholin-4-yl)pyrimidine-4-carboxylic acid is characterized by a pyrimidine ring substituted with a morpholine group and a carboxylic acid functional group. Its molecular formula is with a molecular weight of approximately 209.2 g/mol. The compound's structure allows for interactions with biological targets, making it suitable for various applications in drug development and research.
Medicinal Chemistry
This compound has been investigated for its potential as an enzyme inhibitor, particularly in the context of cancer therapeutics. Research indicates that related pyrimidine derivatives can inhibit enzymes involved in cell cycle regulation and protein degradation pathways, such as NAPE-PLD (N-acyl phosphatidylethanolamine-specific phospholipase D) .
Case Study: Inhibitory Activity
A study focused on the structure–activity relationship (SAR) of pyrimidine derivatives demonstrated that modifications to the morpholine group could enhance inhibitory potency against specific enzymes. For instance, replacing the morpholine with a smaller substituent resulted in up to a tenfold increase in activity against NAPE-PLD .
Anti-inflammatory Applications
Research has shown that pyrimidine derivatives, including this compound, exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX). In vitro studies revealed that certain analogs effectively suppressed COX-2 activity, suggesting potential therapeutic applications in treating inflammatory diseases .
Material Science
The unique structural characteristics of this compound make it a candidate for developing new materials or as an intermediate in synthesizing more complex heterocyclic compounds. Its ability to form stable complexes with metal ions may also be explored for applications in catalysis or material fabrication .
Data Summary Table
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Enzyme inhibitors for cancer treatment | Enhanced potency observed with structural modifications |
| Anti-inflammatory | Inhibition of COX enzymes | Significant reduction in COX-2 activity |
| Material Science | Synthesis of complex heterocycles | Potential use in catalysis and material development |
Mechanism of Action
The mechanism of action of 6-(Morpholin-4-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidine Ring
6-(Benzyl(methyl)amino)pyrimidine-4-carboxylic Acid
- Structure: Replaces morpholine with a benzyl(methyl)amino group.
- Activity: Demonstrated potent antitubercular activity (MIC <1 μM) in phenotypic screening. The benzyl group enhances lipophilicity, improving membrane penetration .
- Synthesis : Utilizes HATU/DIPEA-mediated amide coupling, similar to methods for 6-(Morpholin-4-yl) derivatives .
2-(4-Chlorophenyl)-6-methylpyrimidine-4-carboxylic Acid
- Structure : Features a 4-chlorophenyl group at position 2 and a methyl group at position 4.
- Properties : Higher molecular weight (248.67 g/mol) compared to 6-(Morpholin-4-yl)pyrimidine-4-carboxylic acid (209.20 g/mol). The chloro substituent may enhance electrophilicity, influencing reactivity in nucleophilic substitutions .
6-(4-Methoxy-phenyl)pyrimidine-4-carboxylic Acid
- Structure : Contains a methoxyphenyl group at position 5.
Heterocyclic Analogues
6-Morpholin-4-ylpyrazine-2-carboxylic Acid
- Structure : Pyrazine ring instead of pyrimidine.
- Impact : Pyrazine’s reduced basicity compared to pyrimidine may decrease solubility in polar solvents. Applications include organic synthesis intermediates .
Thieno[2,3-d]pyrimidine-4-carboxylic Acid Derivatives
Functional Group Modifications
8-Chloro-4-(1H-indol-5-yl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic Acid
- Structure : Extended polycyclic system with indole and morpholine groups.
- Applications : Investigated in oncology for kinase inhibition; the indole moiety contributes to π-π stacking interactions in ATP-binding pockets .
1-(6-Methoxypyrimidin-4-yl)piperidine-4-carboxylic Acid
- Structure : Piperidine ring at position 1 and methoxy group at position 6.
Comparative Data Table
Key Findings and Implications
- Substituent Effects : Morpholine enhances solubility, while aryl groups (e.g., chlorophenyl, methoxyphenyl) increase lipophilicity and target binding .
- Biological Activity: Antitubercular activity is prominent in amino-substituted derivatives, whereas antimicrobial action correlates with fused heterocycles .
- Synthetic Flexibility : Carboxylic acid at position 4 enables diverse derivatization via amide coupling, a common strategy across analogs .
Biological Activity
6-(Morpholin-4-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound notable for its unique structure, which includes a pyrimidine ring, a morpholine moiety, and a carboxylic acid functional group. This configuration contributes to its diverse biological activities, particularly in medicinal chemistry and pharmacology. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₁N₃O₃
- Molecular Weight : 209.2 g/mol
The presence of the morpholine ring enhances the compound's interaction with biological targets, while the carboxylic acid group plays a crucial role in its solubility and reactivity. The pyrimidine ring is significant for its presence in various biological molecules, including nucleic acids.
This compound primarily acts as an inhibitor of the phosphoinositide 3-kinase (PI3K)-AKT-mTOR signaling pathway. This pathway is essential for regulating cell growth and survival, making it particularly relevant in cancer research. The inhibition of this pathway can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. In vitro studies have shown that it significantly inhibits the proliferation of various cancer cell lines, including triple-negative breast cancer (TNBC) cells.
- IC₅₀ Values :
The compound also demonstrated effectiveness in vivo, inhibiting lung metastasis in TNBC models more potently than established drugs like TAE226 .
Enzyme Inhibition
The compound has shown promising results as an enzyme inhibitor:
- Matrix Metalloproteinases (MMPs) : It inhibits MMP-2 and MMP-9, which are involved in tumor invasion and metastasis .
Hypolipidemic Activity
Additionally, this compound has been reported to possess hypolipidemic activity, suggesting potential applications in metabolic disorders such as hyperlipidemia.
Structure-Activity Relationship (SAR)
The structural features of this compound contribute significantly to its biological activity. Similar compounds with variations in substitution patterns have been studied to understand their effects on potency and selectivity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(Morpholin-4-yl)pyrimidine-4-carboxylic acid | Similar pyrimidine and morpholine structure | Varies; potential anticancer activity |
| 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid | Methyl group addition at position 6 | Enhanced lipophilicity |
| 5-(Morpholin-4-yl)pyrimidine-2-carboxylic acid | Morpholine attached at position 5 | Different biological profile |
These variations can significantly influence the pharmacological properties of the compounds.
Case Studies
- In Vitro Studies :
- In Vivo Studies :
Q & A
Basic Questions
Q. What are the recommended methods for synthesizing 6-(Morpholin-4-yl)pyrimidine-4-carboxylic acid, and how can reaction conditions be optimized for yield and purity?
- Methodology : Synthesis typically involves condensation reactions between morpholine derivatives and pyrimidine precursors, followed by cyclization. For example, palladium or copper catalysts in solvents like DMF or toluene are used to facilitate coupling and cyclization steps. Post-synthetic purification via recrystallization or column chromatography is critical for achieving high purity .
- Optimization Tips :
- Use inert gas purging to prevent oxidation.
- Monitor reaction progress via TLC or HPLC.
- Adjust solvent polarity to improve crystallization efficiency.
Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?
- Techniques :
- X-ray crystallography (using SHELX software for refinement) for definitive structural confirmation .
- HPLC (≥95% purity threshold) and LCMS for molecular weight validation .
- NMR (1H/13C) to confirm substituent positions and purity .
- Data Interpretation : Compare spectral data with computed or literature values to identify impurities (e.g., unreacted morpholine or pyrimidine intermediates).
Q. How should researchers handle solubility challenges and prepare stock solutions for biological assays?
- Solubility Data :
| Solvent | Solubility (mg/mL) |
|---|---|
| Ethanol | 0.25 |
| DMSO | 20 |
| DMF | 2 |
| PBS (pH 7.2) | 1 |
- Protocol : Dissolve in DMSO first, then dilute with PBS. Avoid long-term storage of aqueous solutions (>24 hours) due to hydrolysis risks .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Precautions :
- Use PPE (gloves, goggles, lab coat).
- Work in a fume hood to avoid inhalation.
- Dispose of waste via certified hazardous waste services .
Advanced Research Questions
Q. How does the morpholine moiety influence the compound's electronic properties and reactivity in further derivatization?
- Electronic Effects : The morpholine group donates electron density via its oxygen atom, enhancing nucleophilic substitution at the pyrimidine ring. This facilitates reactions like amidation or alkylation at the 4-carboxylic acid position .
- Reactivity Comparison :
- Morpholine vs. Piperidine : Morpholine’s oxygen increases polarity, improving aqueous solubility but reducing lipid membrane permeability.
- Substituent Impact : Chlorophenyl groups (as in related compounds) enhance steric hindrance, slowing reaction kinetics .
Q. What strategies can resolve contradictions in biological activity data across studies?
- Troubleshooting Steps :
Verify compound purity (HPLC, NMR).
Standardize assay conditions (e.g., cell line viability, incubation time).
Use positive controls (e.g., known TLR7/9 inhibitors for activity comparisons) .
- Case Study : Discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility or solvent residues in stock solutions .
Q. How can computational docking studies predict interactions with biological targets like TLRs?
- Protocol :
Generate 3D structures using software (e.g., AutoDock Vina).
Dock the compound into TLR7/9 binding pockets (PDB: 5GM8, 3WPF).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
